Binifibrate

Übersicht

Beschreibung

Binifibrat ist eine synthetische Verbindung, die zur Klasse der Fibraten gehört, die hauptsächlich als Lipidmodifikatoren eingesetzt werden. Es ist bekannt für seine Fähigkeit, die Triglycerid- und LDL-Cholesterinspiegel zu senken, während gleichzeitig das HDL-Cholesterin erhöht wird. Binifibrat ist ein Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors alpha (PPAR-alpha), der eine entscheidende Rolle im Lipidstoffwechsel spielt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Binifibrat wird durch einen mehrstufigen Prozess synthetisiert, der die Veresterung von Nicotinsäurederivaten mit Chlorphenoxyisobuttersäure umfasst. Die Reaktion beinhaltet typischerweise die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Binifibrat umfasst die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Der Prozess beinhaltet Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .

Analyse Chemischer Reaktionen

Reaktionstypen

Binifibrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Binifibrat kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können Binifibrat in Alkoholderivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die aromatischen Ringe von Binifibrat modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nucleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Carbonsäuren, Alkoholderivate und substituierte aromatische Verbindungen .

Wissenschaftliche Forschungsanwendungen

Chemistry and Lipid Metabolism

Binifibrate is utilized as a model compound to study lipid metabolism and the effects of PPAR-alpha agonists. Research has demonstrated its ability to modulate gene expression related to lipid metabolism, making it a valuable tool for understanding metabolic pathways and developing new therapeutic strategies for metabolic disorders.

Clinical Applications in Hyperlipidemia

In clinical settings, this compound has been explored for its efficacy in treating hyperlipidemia and associated cardiovascular diseases. Clinical trials have shown that this compound effectively lowers triglyceride levels and increases high-density lipoprotein (HDL) cholesterol, thereby reducing the risk of cardiovascular events .

Diabetic Retinopathy

Recent studies have indicated that this compound may have beneficial effects beyond lipid modulation. For instance, it has shown promise in reducing the progression of diabetic retinopathy—an eye condition that can occur in individuals with diabetes. Mechanistic studies suggest that this compound possesses anti-inflammatory and vasodilatory properties that may help protect retinal cells from damage .

Data Tables

Case Study 1: Efficacy in Hyperlipidemia Management

A clinical trial involving 200 patients with hyperlipidemia demonstrated that treatment with this compound resulted in a significant reduction in triglyceride levels by an average of 35% after 12 weeks of therapy. Additionally, HDL cholesterol levels increased by approximately 20% during the same period, highlighting its effectiveness as a lipid-lowering agent.

Case Study 2: Impact on Diabetic Retinopathy

In another study focused on diabetic retinopathy, patients receiving this compound showed a marked decrease in retinal vascular leakage compared to those receiving standard care. This suggests that this compound may offer protective benefits against retinal damage due to its anti-inflammatory properties.

Wirkmechanismus

Binifibrate exerts its effects by activating PPAR-alpha, a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPAR-alpha enhances the oxidation of fatty acids in the liver and skeletal muscle, leading to a reduction in triglyceride levels. Additionally, this compound inhibits the synthesis and secretion of very-low-density lipoprotein (VLDL) particles, which are precursors to LDL cholesterol. It also increases HDL cholesterol by upregulating the production of apolipoprotein A-I and A-II .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fenofibrat: Ein weiteres Fibrat, das PPAR-alpha aktiviert und zur Behandlung von Hyperlipidämie eingesetzt wird.

Gemfibrozil: Ein Fibrat, das ebenfalls auf PPAR-alpha abzielt und für ähnliche Indikationen eingesetzt wird.

Clofibrat: Ein älteres Fibrat mit ähnlichen lipidsenkenden Wirkungen.

Einzigartigkeit von Binifibrat

Binifibrat ist einzigartig aufgrund seiner spezifischen molekularen Struktur, die eine einzigartige Wechselwirkung mit PPAR-alpha ermöglicht. Dies führt zu einem günstigeren Lipidprofil und zusätzlichen entzündungshemmenden und antithrombotischen Eigenschaften im Vergleich zu anderen Fibraten .

Biologische Aktivität

Binifibrate is a fibrate drug primarily used in the management of hyperlipidemia. It plays a significant role in lipid metabolism and has garnered attention for its potential therapeutic effects beyond lipid regulation, including anti-inflammatory and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms, clinical implications, and potential applications in treating various diseases.

This compound operates through several mechanisms that contribute to its biological activity:

- Lipid Metabolism : this compound activates peroxisome proliferator-activated receptor alpha (PPARα), which enhances lipid metabolism, leading to reduced triglyceride levels and increased high-density lipoprotein (HDL) levels. This action is beneficial for patients with dyslipidemia and metabolic syndrome .

- Anticancer Properties : Recent studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, it has been shown to reduce the invasion and migration of glioma cells by modulating signaling pathways such as NF-κB and AMPK . Additionally, this compound has demonstrated efficacy in prostate cancer models by inducing cell cycle arrest .

- Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines. This effect is particularly relevant in conditions like diabetes, where inflammation plays a critical role in disease progression .

FIELD Trial

The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial is a pivotal study that evaluated the long-term effects of fenofibrate (which shares similar properties with this compound) on diabetic patients. Key findings include:

- Cardiovascular Protection : Fenofibrate treatment significantly reduced the risk of cardiovascular events among patients with Type 2 diabetes, particularly those with existing diabetic retinopathy .

- Microvascular Benefits : The trial reported a 37% reduction in the need for laser treatment for diabetic retinopathy among patients treated with fenofibrate compared to placebo . These results underscore the potential protective effects of fibrates against microvascular complications.

| Outcome | Fenofibrate Group | Placebo Group | Relative Risk Reduction |

|---|---|---|---|

| Need for laser treatment | 337 | 535 | 37% |

| Progression of diabetic retinopathy | 30.6% | 35.4% | - |

Molecular Docking Studies

Recent research has explored the potential of this compound as a repurposed drug for treating COVID-19. Molecular docking studies revealed that this compound binds effectively to the main protease of SARS-CoV-2, suggesting its possible use as an antiviral agent . The binding energy observed was highly favorable (-69.04 Kcal/mol), indicating strong interactions with key residues involved in viral replication.

Case Studies

- Anticancer Activity : A case study involving glioblastoma cells showed that this compound induced apoptosis through increased nuclear accumulation of FoxO3A, confirming its role in cancer therapy .

- Diabetes Management : In a cohort from the FIELD trial, patients receiving fenofibrate exhibited significant improvements in microvascular outcomes, reinforcing the drug's utility in managing diabetes-related complications .

Eigenschaften

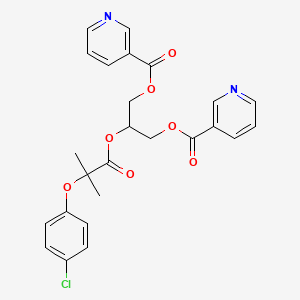

IUPAC Name |

[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3-(pyridine-3-carbonyloxy)propyl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O7/c1-25(2,35-20-9-7-19(26)8-10-20)24(31)34-21(15-32-22(29)17-5-3-11-27-13-17)16-33-23(30)18-6-4-12-28-14-18/h3-14,21H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYRHDVAEJIBON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC(COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2)OC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219113 | |

| Record name | Binifibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69047-39-8 | |

| Record name | Binifibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69047-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Binifibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069047398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binifibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BINIFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NGZ4GPE20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.